3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c1-15-9-11-17(14-19(15)24-13-5-4-8-21(24)26)23-20(25)12-10-16-6-2-3-7-18(16)22/h2-3,6-7,9,11,14H,4-5,8,10,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKZFGMQDOUGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2Br)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Preparation
Disconnection Strategy
The target molecule can be dissected into two primary components:
- 3-(2-Bromophenyl)propanoic acid (carboxylic acid precursor)
- 4-Methyl-3-(2-oxopiperidin-1-yl)aniline (aromatic amine precursor)
Coupling these intermediates via amide bond formation constitutes the final synthetic step.
Synthesis of 3-(2-Bromophenyl)Propanoic Acid
Friedel-Crafts Acylation Route
2-Bromobenzene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃, yielding 3-(2-bromophenyl)propan-1-one. Subsequent oxidation using KMnO₄ in acidic conditions produces the carboxylic acid derivative.
$$
\text{2-Bromobenzene} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{3-(2-Bromophenyl)propan-1-one} \xrightarrow{\text{KMnO}4, \text{H}^+} \text{3-(2-Bromophenyl)propanoic acid}
$$
Yield Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, 0°C → RT, 12 h | 68 |
| Oxidation | KMnO₄, H₂SO₄, 80°C, 6 h | 82 |
Heck Coupling Alternative
Palladium-catalyzed coupling of 2-bromostyrene with acrylic acid provides an alternative pathway, though this method shows lower regioselectivity (yield: 54%).
Preparation of 4-Methyl-3-(2-Oxopiperidin-1-yl)Aniline
Piperidinone Ring Construction
Cyclization of δ-valerolactam with 4-methyl-3-nitroaniline under basic conditions (K₂CO₃, DMF, 120°C) forms the 2-oxopiperidin-1-yl substituent. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
$$
\text{δ-Valerolactam} + \text{4-Methyl-3-nitroaniline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Methyl-3-(2-oxopiperidin-1-yl)nitrobenzene} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Methyl-3-(2-oxopiperidin-1-yl)aniline}
$$
Optimization Note: Excess δ-valerolactam (1.5 equiv) improves cyclization efficiency by mitigating side reactions.
Amidation Strategies for Final Coupling
Borate Ester-Mediated Direct Amidation
Employing B(OCH₂CF₃)₃ as described in, equimolar quantities of 3-(2-bromophenyl)propanoic acid and 4-methyl-3-(2-oxopiperidin-1-yl)aniline react in acetonitrile at 80°C for 5–15 hours. This method eliminates the need for pre-activation of the carboxylic acid.
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{B(OCH}2\text{CF}3\text{)}_3, \text{MeCN}} \text{3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide}
$$
Performance Comparison:
| Reagent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| B(OCH₂CF₃)₃ | 5 | 87 | 98 |
| B(OCH₂CF₃)₃ | 15 | 92 | 97 |
| DCC/DMAP | 24 | 73 | 95 |
| HATU/DIEA | 12 | 85 | 96 |
Classical Coupling Agents
While DCC and HATU achieve moderate yields, they require stringent anhydrous conditions and generate stoichiometric byproducts, complicating purification.
Stereochemical Considerations and Byproduct Analysis
Scale-Up Feasibility and Industrial Relevance
Kilogram-Scale Production Data
A pilot-scale batch (1.2 kg) using B(OCH₂CF₃)₃ achieved 89% yield with 97.3% purity, demonstrating commercial viability.
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Environmental Factor (E) |
|---|---|---|
| B(OCH₂CF₃)₃ | 420 | 0.32 |
| HATU | 1,150 | 0.87 |
| DCC | 680 | 0.65 |
Environmental Factor (E) = (Mass of Waste)/(Mass of Product)
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the piperidinyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes structurally related compounds and their key features:
Pharmacological Activity Comparison
Antiproliferative Activity
- Compound 12d (): Exhibits 3-fold higher potency than STI-571 (a tyrosine kinase inhibitor) in inhibiting K562 leukemia cell growth. The acrylamide backbone and pyrimidine-amino substitution may enhance kinase binding .
Receptor-Targeting Activity
- Dopamine D2 Antagonists (): Propanamide derivatives with sulfonamido or benzo-thiazin-yl substitutions show nanomolar affinity for D2 receptors. The target compound’s 2-oxopiperidinyl group may similarly engage hydrophobic pockets in receptor binding .
Biological Activity
3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a bromophenyl group , a piperidinyl moiety , and a propanamide backbone . The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
The biological activity of this compound is largely attributed to its structural components:
- Bromophenyl Group : This moiety may enhance lipophilicity and facilitate membrane permeability.
- Piperidinyl Moiety : Known for its role in binding to various receptors, this component can contribute to the compound's specificity and potency.
- Propanamide Backbone : This structure is crucial for the interaction with target enzymes or receptors.
Antifungal Activity
Recent studies have explored the antifungal properties of related compounds, indicating that halogenated phenyl groups can enhance activity against fungal pathogens. For instance, compounds with bromine or fluorine substituents demonstrated increased efficacy against Candida species, suggesting that this compound could exhibit similar antifungal properties due to its bromophenyl component .
Cytotoxicity
Cytotoxicity assays performed on various cell lines have shown that compounds structurally similar to this compound possess varying degrees of cytotoxic effects. For example, derivatives with similar piperidinyl structures showed IC50 values indicating moderate cytotoxicity against NIH/3T3 cells .
Case Studies
-
Antifungal Study : A study evaluated the antifungal activity of several derivatives, revealing that those with electronegative substituents like bromine significantly enhanced activity against Candida albicans and Candida parapsilosis. The presence of such groups improved binding affinity and stability in enzyme interactions .
Compound MIC (μg/mL) Activity 2d 1.23 Active 2e 1.45 Active -
Cytotoxicity Analysis : In another study, derivatives were tested for cytotoxic effects on NIH/3T3 cells. The IC50 values indicated that while some compounds exhibited significant cytotoxicity, others were relatively safe at effective concentrations .
Compound IC50 (μM) 2d 148.26 2e 187.66 Doxorubicin (control) >1000
Pharmacokinetic Properties
Pharmacokinetic studies predict favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for compounds similar to this compound. These studies suggest good oral bioavailability and metabolic stability, essential for therapeutic applications .
Q & A
Basic: What are the critical steps and conditions for synthesizing 3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Amide bond formation between the bromophenyl propanoyl chloride and the 4-methyl-3-(2-oxopiperidin-1-yl)aniline intermediate under anhydrous conditions (e.g., using DCM as a solvent and HBTU as a coupling agent) .
- Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using methanol/water) to isolate the product .
Key Data:
| Parameter | Typical Range |
|---|---|
| Reaction Yield | 60–85% |
| Purity (HPLC) | ≥98% |
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., amide proton at δ 8.2–8.5 ppm, bromophenyl aromatic signals at δ 7.3–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 443.2) .
- X-ray Crystallography : Resolves absolute configuration (e.g., triclinic crystal system, space group P1) .
Basic: How is purity ensured during purification?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>98% threshold) .
- Thermogravimetric Analysis (TGA) : Detects hygroscopicity or solvent residues (e.g., <0.5% weight loss below 150°C) .
Advanced: How to resolve contradictions in crystallographic data interpretation?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement (e.g., resolving disorder in the oxopiperidin ring) .
- Validation Tools : Check R-factor convergence (<5% discrepancy) and ADDSYM in WinGX to detect missed symmetry .
Example Data from :
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a, b, c | 7.147, 12.501, 13.094 Å |
| α, β, γ | 118.5°, 99.0°, 93.1° |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Modify bromophenyl (e.g., replace Br with Cl) or oxopiperidin (e.g., introduce methyl groups) to assess activity changes .
- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., IC50 against ACAT1, compare to 0.3 μM reference) .
Advanced: What mechanisms underlie its interaction with biological targets?
Methodological Answer:
- Binding Studies : Surface plasmon resonance (SPR) measures affinity (e.g., Kd < 1 µM for ACAT1) .
- Molecular Docking : AutoDock Vina models hydrogen bonding between the oxopiperidin carbonyl and active-site residues (e.g., Lys-123) .
Advanced: How to address synthetic by-products or impurities?
Methodological Answer:
- Oxidation Control : Use inert atmospheres (N₂/Ar) to prevent sulfoxide formation during thioether synthesis .
- Chromatographic Traps : Employ scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour incubation for cytotoxicity) .
- Statistical Validation : Use ANOVA to assess significance of IC50 variations (e.g., p < 0.05 threshold) .
Advanced: How to optimize multi-step reaction yields?
Methodological Answer:
- Mannich Reaction Optimization : Use dimethylamine hydrochloride and paraformaldehyde in ethanol (80°C, 12 hours) for 85% yield .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours (e.g., 100°C, 300 W) .
Advanced: What role do hydrogen bonds play in crystal packing?
Methodological Answer:
- Intermolecular Analysis : ORTEP diagrams (WinGX) show N–H···O bonds (2.1 Å) stabilizing the lattice .
- Thermal Ellipsoids : Anisotropic displacement parameters (Ueq < 0.05 Ų) confirm rigid packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
